2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
This compound belongs to the pyrrolo-oxazole-dione class, characterized by a fused bicyclic core with oxazole and pyrrolidine rings. Key structural features include:
- Position 2: 4-Chlorophenyl group (electron-withdrawing substituent).
- Position 3: Phenyl group (aromatic, lipophilic).
- Position 5: Methyl group (small alkyl substituent).
The compound’s design balances steric bulk (phenyl groups) with moderate hydrophobicity (methyl), suggesting applications in medicinal chemistry or agrochemicals.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-20-17(22)14-15(11-5-3-2-4-6-11)21(24-16(14)18(20)23)13-9-7-12(19)8-10-13/h2-10,14-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNDAQQYMBQVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with a variety of enzymes and receptors in the biological system.
Mode of Action
It is known that similar compounds can bind to various enzymes and receptors, leading to a range of biological activities.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances. Additionally, it has been observed to bind with certain receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are critical for cell proliferation, differentiation, and apoptosis. Furthermore, the compound can influence gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, the compound can activate or inhibit signal transduction pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific pathways. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation, oxidation, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its passage across cell membranes, allowing it to reach various cellular compartments. Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments by targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis.
Biological Activity
The compound 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione , a member of the pyrrolo[3,4-d]oxazole class, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical formula for the compound is . The structure includes a pyrrolo[3,4-d]oxazole core with a chlorophenyl and methyl substituent that may influence its biological activity.
Biological Activity Overview
-
Anticancer Activity
- In Vitro Studies : The compound was screened against various human cancer cell lines. Results indicated significant antiproliferative effects with GI50 values in the nanomolar range. Specifically, studies showed that it could inhibit cell growth in multiple cancer types including lymphoma and lung cancer cells .
- Mechanism of Action : The compound induces apoptosis primarily through mitochondrial pathways and causes cell cycle arrest at the G2/M phase. This was evidenced by increased levels of reactive oxygen species (ROS) and mitochondrial depolarization .
-
Structure-Activity Relationships (SAR)
- Variations in substituents on the pyrrolo[3,4-d]oxazole scaffold significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances potency against certain cancer cell lines .
- The presence of a methoxy group at specific positions was found to optimize activity, while substitutions that sterically hinder the active site reduced efficacy .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H522 (Non-small cell lung) | 0.01 | Apoptosis via mitochondrial pathway |
| Lymphoma Cell Lines | <0.5 | G2/M phase arrest |
| Other Cancer Types | 0.08 - 0.41 | Inhibition of tubulin polymerization |
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Chlorine at 4-position | Increased potency |
| Methoxy at 3-position | Optimal activity |
| Bulky groups | Reduced efficacy |
Case Studies
-
Case Study on Lymphoma Treatment :
A study conducted on six lymphoma cell lines demonstrated that the compound exhibited IC50 values lower than 500 nM. The mechanism involved a dual approach of inducing apoptosis and disrupting microtubule dynamics during mitosis . -
Case Study on Lung Cancer :
In another investigation involving NCI-H522 cells, the compound showed remarkable effectiveness with a GI50 value of 0.01 µM. This study highlighted its potential as a targeted therapeutic agent for lung cancer treatment .
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The following table highlights critical differences between the target compound and analogs from the literature:
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s 4-chlorophenyl (Position 2) and phenyl (Position 3) are electron-withdrawing and neutral, respectively, contrasting with the dimethylamino group in , which is strongly electron-donating. This difference may influence π-π stacking or receptor binding .
Steric Considerations :
- The methyl group at Position 5 in the target compound minimizes steric hindrance compared to phenyl () or 2-chlorophenyl () substituents. This could enhance bioavailability or substrate compatibility.
- Ortho-substituents in (2-Me, 2-Cl) may restrict conformational flexibility, affecting interaction with biological targets .
Pharmacokinetic and Functional Implications
- Solubility: The dimethylamino group in improves water solubility via protonation, whereas the target compound’s lack of ionizable groups suggests lower aqueous solubility .
Metabolic Stability :
Q & A
Basic Research Questions
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
- Methodological Answer : Systematic variation of reaction parameters is critical. For heterocyclic systems like this, solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly influence cyclization efficiency. Reaction time should be monitored via TLC or HPLC to avoid over-oxidation. Purification via column chromatography using gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) enhances purity . Post-synthetic characterization with -NMR and mass spectrometry is essential to confirm structural integrity .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Methodological Answer :
- Experimental : Single-crystal X-ray diffraction provides precise bond lengths and angles (e.g., mean C–C bond length ~1.54 Å) . IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Computational : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, validated against experimental data .
Q. What physical properties are critical for evaluating pharmaceutical potential?
- Methodological Answer : Solubility in aqueous buffers (tested via shake-flask method) and stability under physiological pH (e.g., 1–12) are prioritized. LogP values (calculated via HPLC) predict membrane permeability. Thermal stability is assessed via Differential Scanning Calorimetry (DSC), with decomposition temperatures >200°C indicating suitability for formulation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target enzymes (e.g., kinases or proteases). Compare results across structural analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to explain activity variations . Free energy perturbation (FEP) calculations quantify substituent effects on binding .
Q. How to design experiments for studying enzyme inhibition mechanisms?
- Methodological Answer :
- In vitro : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC determination.
- In silico : MD simulations (e.g., GROMACS) over 100 ns trajectories analyze conformational changes upon binding. Validate with mutagenesis studies targeting predicted interaction residues .
Q. What strategies address low yields in multi-step synthesis?
- Methodological Answer :
- Intermediate Isolation : Purify key intermediates (e.g., dihydrooxazole precursors) via recrystallization (ethanol/water) to avoid side reactions .
- Catalysis : Employ Pd(OAc) (2 mol%) for Suzuki couplings in later steps to enhance efficiency . Monitor reaction progress via -NMR for real-time optimization .
Q. How to analyze electronic properties for structure-activity relationships (SAR)?
- Methodological Answer : DFT-based Natural Bond Orbital (NBO) analysis identifies charge transfer interactions (e.g., chlorophenyl’s electron-withdrawing effects). Electrostatic potential maps highlight nucleophilic/electrophilic regions, correlating with observed reactivity in cross-coupling reactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility or stability data?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer).
- Structural Variants : Compare analogs (e.g., methyl vs. ethyl substituents) to isolate substituent-specific effects .
- Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent polarity during measurement) .
Methodological Tables
Table 1 : Key Synthesis Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity | Citation |
|---|---|---|---|
| Solvent | DMF or THF | Polar aprotic solvents enhance cyclization | |
| Temperature | 80–120°C | Higher temps reduce side products | |
| Reaction Time | 6–12 hours | Prolonged time risks decomposition | |
| Purification | Ethyl acetate/hexane | Gradient elution improves separation |
Table 2 : Computational Methods for SAR Analysis
| Method | Application | Software/Tool | Citation |
|---|---|---|---|
| DFT (B3LYP) | HOMO-LUMO gaps | Gaussian 09 | |
| Molecular Docking | Binding affinity | AutoDock Vina | |
| MD Simulations | Conformational dynamics | GROMACS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
